6-Fluoro-L-Tryptophan
Overview
Description
6-Fluoro-L-Tryptophan is a fluorinated derivative of the essential amino acid tryptophan. It is characterized by the substitution of a fluorine atom at the sixth position of the indole ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C11H11FN2O2, and it has a molecular weight of 222.22 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-L-Tryptophan, also known as (S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid, is the serotonin synthesis pathway in the brain . It acts as a competitive inhibitor of tryptophan binding to albumin .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of serotonin . It is metabolized in the brain and may be useful for tracing pools of neuronal serotonin .
Biochemical Pathways
This compound affects the serotonin synthesis pathway . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions. By inhibiting the synthesis of serotonin, this compound can affect these functions.
Pharmacokinetics
It is known that it can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier . This suggests that it has good bioavailability in the brain.
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of serotonin synthesis. By reducing the levels of serotonin, it can affect mood, sleep, and other functions regulated by this neurotransmitter .
Biochemical Analysis
Biochemical Properties
6-Fluoro-L-Tryptophan plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tryptophan hydroxylase, which is responsible for the conversion of tryptophan to serotonin. This compound acts as a competitive inhibitor of tryptophan binding to this enzyme, thereby affecting serotonin synthesis . Additionally, it can interact with albumin, influencing its transport across the blood-brain barrier . These interactions highlight the importance of this compound in modulating biochemical pathways involving tryptophan metabolism.
Cellular Effects
This compound has been shown to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of arogenate dehydrogenase, an enzyme involved in the biosynthesis of L-tyrosine . This inhibition can lead to alterations in the levels of tyrosine and other related metabolites, affecting cellular function. Furthermore, this compound can be incorporated into proteins during their synthesis, allowing researchers to study protein folding, maturation, and interactions within the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as a competitive inhibitor of tryptophan binding to enzymes such as tryptophan hydroxylase and albumin . This inhibition can lead to a decrease in serotonin synthesis and altered transport of tryptophan across the blood-brain barrier. Additionally, this compound can be used as a substrate for the serotonin neural transporter, facilitating its passage through the blood-brain barrier . These interactions at the molecular level provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is metabolized in the brain, and its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s ability to inhibit serotonin synthesis may diminish over time as it is metabolized and degraded. Additionally, the incorporation of this compound into proteins can provide insights into the temporal dynamics of protein folding and interactions within cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit serotonin synthesis without causing significant adverse effects . At higher doses, it may lead to toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These dosage-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the serotonin and kynurenine pathways . It acts as a competitive inhibitor of tryptophan binding to enzymes involved in these pathways, such as tryptophan hydroxylase and tryptophan 2,3-dioxygenase . This inhibition can lead to altered levels of serotonin and kynurenine metabolites, affecting various physiological processes. Additionally, this compound can be metabolized by the serotonin neural transporter, facilitating its passage through the blood-brain barrier .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One of the primary transporters involved is the L-type amino acid transporter, which facilitates the uptake of this compound into cells . Once inside the cells, it can be distributed to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also be influenced by its binding to albumin, which affects its transport across the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that it can be incorporated into proteins and localized to specific cellular compartments, such as the cytoplasm and nucleus . This localization can be directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The incorporation of this compound into proteins allows researchers to study its effects on protein structure, function, and interactions within the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-L-Tryptophan can be achieved through several methods. One common approach involves the fluorination of L-Tryptophan using electrophilic or nucleophilic fluorination agents. For instance, copper-mediated radiofluorination has been employed to introduce fluorine-18 into the aromatic ring of tryptophan . This method involves the use of copper catalysts and fluorine-18 sources, resulting in high radiochemical yields and purity.
Another method involves the use of fluorinase enzymes, which catalyze the incorporation of fluorine into organic molecules under mild conditions . This enzymatic approach is advantageous due to its selectivity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of automated synthesis modules to ensure high yield and purity. The choice of fluorination method depends on factors such as cost, scalability, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-L-Tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted tryptophan derivatives.
Scientific Research Applications
6-Fluoro-L-Tryptophan has numerous applications in scientific research:
Comparison with Similar Compounds
6-Fluoro-L-Tryptophan can be compared with other fluorinated tryptophan derivatives, such as:
- 4-Fluoro-L-Tryptophan
- 5-Fluoro-L-Tryptophan
- 7-Fluoro-L-Tryptophan
Each of these compounds has unique properties due to the position of the fluorine atom on the indole ring. For example, 4-Fluoro-L-Tryptophan and 5-Fluoro-L-Tryptophan are also used in NMR studies and PET imaging . this compound is particularly noted for its high radiochemical yield and purity when synthesized using copper-mediated radiofluorination .
Properties
IUPAC Name |
(2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19310-00-0 | |
Record name | 6-Fluorotryptophan, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-FLUOROTRYPTOPHAN, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB5L1P9TZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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